

Spectroscopic Profile of Ethyl Chlorogenate: A Technical Guide

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Compound of Interest

Compound Name: *Ethyl Chlorogenate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **ethyl chlorogenate**, a significant natural product derivative. Due to the limited availability of directly published experimental spectra for **ethyl chlorogenate**, this document presents a detailed, predicted spectroscopic profile based on the well-documented data of its parent compound, chlorogenic acid, and related derivatives. The information herein is intended to serve as a valuable resource for the identification, characterization, and analysis of **ethyl chlorogenate** in research and development settings.

Chemical Structure and Properties

Ethyl chlorogenate, the ethyl ester of chlorogenic acid, is a caffeoylquinic acid derivative. Its chemical structure consists of a quinic acid core esterified with caffeic acid and an ethyl group.

- IUPAC Name: ethyl (1S,3R,4R,5R)-3-[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4,5-trihydroxycyclohexane-1-carboxylate[1]
- Molecular Formula: C₁₈H₂₂O₉[1]
- Molecular Weight: 382.36 g/mol [1]
- CAS Number: 425408-42-0

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **ethyl chlorogenate**. These predictions are derived from the analysis of spectroscopic data for chlorogenic acid and other caffeoylquinic acid derivatives found in the scientific literature.

¹H NMR Spectroscopy Data (Predicted)

The predicted ¹H NMR spectrum of **ethyl chlorogenate** is expected to show characteristic signals for the quinic acid, caffeoyl, and ethyl moieties. The chemical shifts are referenced to tetramethylsilane (TMS) and are predicted for a measurement in a common deuterated solvent like methanol-d₄ or DMSO-d₆.

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
H-7'	~7.60	d	~15.9	Caffeoyl
H-2'	~7.05	d	~2.0	Caffeoyl
H-6'	~6.95	dd	~8.2, 2.0	Caffeoyl
H-5'	~6.78	d	~8.2	Caffeoyl
H-8'	~6.30	d	~15.9	Caffeoyl
H-3	~5.30	m	Quinic Acid	
H-5	~4.20	m	Quinic Acid	
OCH ₂ CH ₃	~4.15	q	~7.1	Ethyl Ester
H-4	~3.75	m	Quinic Acid	
H-2ax	~2.20	m	Quinic Acid	
H-6ax	~2.10	m	Quinic Acid	
H-2eq	~2.00	m	Quinic Acid	
H-6eq	~1.90	m	Quinic Acid	
OCH ₂ CH ₃	~1.25	t	~7.1	Ethyl Ester

Predicted data is based on reported values for similar caffeoylquinic acid derivatives.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

¹³C NMR Spectroscopy Data (Predicted)

The predicted ¹³C NMR spectrum will reflect the 18 carbon atoms of the **ethyl chlorogenate** molecule.

Carbon	Predicted Chemical Shift (ppm)	Assignment
C-7 (Ester C=O)	~175.0	Quinic Acid Ester
C-9' (C=O)	~168.0	Caffeoyl Ester
C-4'	~149.0	Caffeoyl
C-3'	~146.0	Caffeoyl
C-7'	~145.0	Caffeoyl
C-1'	~127.0	Caffeoyl
C-6'	~122.0	Caffeoyl
C-2'	~116.0	Caffeoyl
C-5'	~115.0	Caffeoyl
C-8'	~114.0	Caffeoyl
C-1	~76.0	Quinic Acid
C-4	~73.0	Quinic Acid
C-5	~71.0	Quinic Acid
C-3	~70.0	Quinic Acid
OCH ₂ CH ₃	~62.0	Ethyl Ester
C-2	~38.0	Quinic Acid
C-6	~37.0	Quinic Acid
OCH ₂ CH ₃	~14.0	Ethyl Ester

Predicted data is based on reported values for similar caffeoylquinic acid derivatives.[\[2\]](#)[\[3\]](#)[\[5\]](#)[\[6\]](#)

FT-IR Spectroscopy Data (Predicted)

The infrared spectrum of **ethyl chlorogenate** is expected to exhibit absorption bands characteristic of its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600-3200	Strong, Broad	O-H stretching (phenolic and alcoholic)
3000-2850	Medium	C-H stretching (aliphatic)
~1735	Strong	C=O stretching (ethyl ester)
~1710	Strong	C=O stretching (α,β -unsaturated ester) ^{[8][9]}
1650-1600	Medium	C=C stretching (aromatic and alkene)
1600-1450	Medium	Aromatic ring vibrations
1250-1000	Strong	C-O stretching (esters and alcohols) ^{[8][9][10]}

Predicted data is based on typical IR absorption frequencies for phenolic esters.^{[8][9][10]}

Mass Spectrometry (MS) Data (Predicted)

Mass spectrometry of **ethyl chlorogenate**, likely performed using electrospray ionization (ESI), is expected to show the molecular ion and characteristic fragmentation patterns.

m/z	Ion	Description
383.13	[M+H] ⁺	Protonated molecular ion
405.11	[M+Na] ⁺	Sodiated molecular ion
381.11	[M-H] ⁻	Deprotonated molecular ion
191	[Quinic acid - H] ⁻	Fragmentation ion corresponding to the quinic acid moiety
179	[Caffeic acid - H] ⁻	Fragmentation ion corresponding to the caffeic acid moiety
161	[Caffeic acid - H - H ₂ O] ⁻	Loss of water from the caffeic acid fragment
135	[Caffeic acid - H - CO ₂] ⁻	Loss of carbon dioxide from the caffeic acid fragment

Predicted data is based on the exact mass of **ethyl chlorogenate** and common fragmentation patterns of chlorogenic acids.[\[1\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data described above. These methods are standard for the analysis of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Sample Preparation:

- Accurately weigh approximately 5-10 mg of purified **ethyl chlorogenate**.

- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., methanol-d₄, acetone-d₆, or DMSO-d₆).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

- Tune and shim the probe for the specific sample.
- Acquire a standard one-dimensional ¹H NMR spectrum using a single-pulse experiment.
- Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.
- Process the data by applying a Fourier transform, phase correction, and baseline correction.

¹³C NMR Acquisition:

- Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
- Typical parameters: spectral width of 200-240 ppm, 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds.
- Process the data similarly to the ¹H spectrum.

2D NMR Experiments (for complete structural assignment):

- COSY (Correlation Spectroscopy): To identify proton-proton couplings.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid **ethyl chlorogenate** sample directly onto the ATR crystal.
- Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

- Collect a background spectrum of the empty ATR crystal.
- Collect the sample spectrum.
- Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
- The spectrum is usually recorded in the range of $4000\text{-}400 \text{ cm}^{-1}$.

Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed by identifying the characteristic absorption bands for different functional groups.[\[14\]](#) [\[15\]](#)[\[16\]](#)

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system with an electrospray ionization (ESI) source.

Sample Preparation:

- Prepare a dilute solution of **ethyl chlorogenate** (e.g., 1-10 μ g/mL) in a suitable solvent such as methanol or acetonitrile/water.
- The solution may be introduced into the mass spectrometer via direct infusion or through an LC column for separation from any impurities.

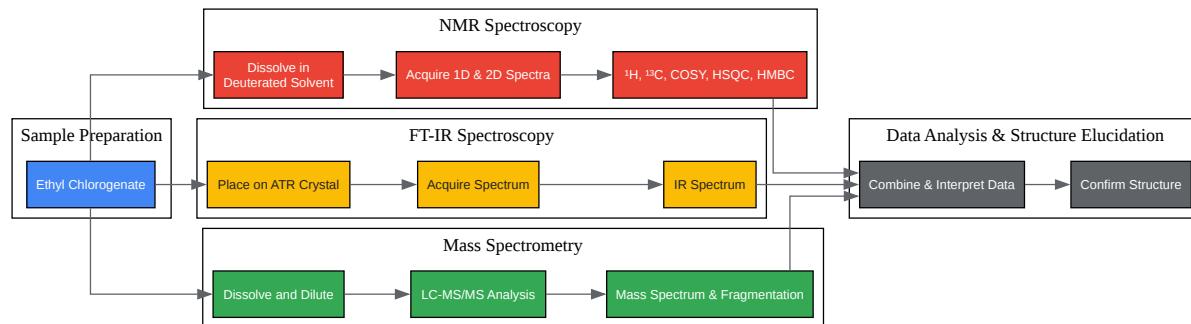
Data Acquisition (LC-MS/MS):

- Chromatography: Use a C18 reversed-phase column with a gradient elution, for example, with water (containing 0.1% formic acid) as mobile phase A and acetonitrile (containing 0.1% formic acid) as mobile phase B.
- Mass Spectrometry:
 - Acquire data in both positive and negative ion modes.
 - Perform a full scan MS experiment to determine the m/z of the molecular ion.
 - Perform tandem MS (MS/MS) experiments by selecting the molecular ion as the precursor and applying collision-induced dissociation (CID) to generate fragment ions.[11][12][13]

Data Analysis: Analyze the full scan data to confirm the molecular weight. Interpret the MS/MS fragmentation pattern to gain structural information, often by comparing it to the known fragmentation of related compounds.[11][13]

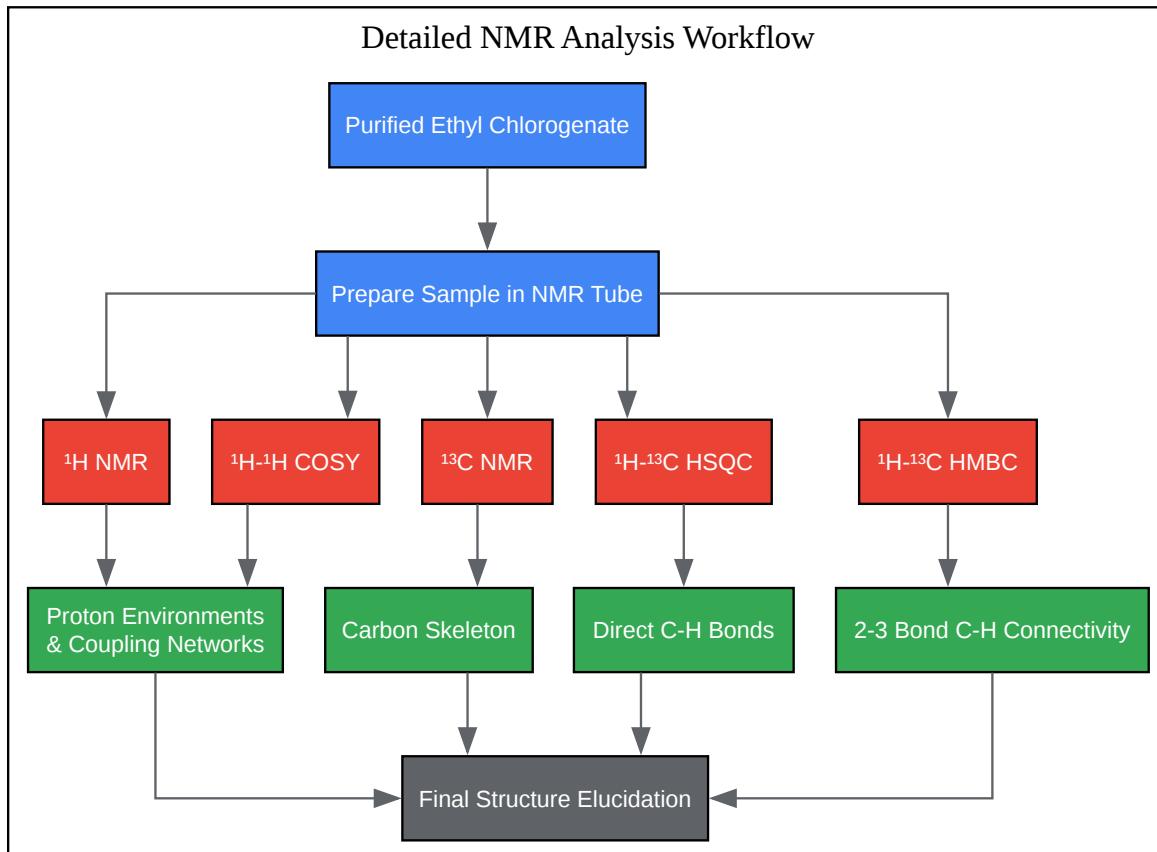
Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for the spectroscopic analysis of a natural product like **ethyl chlorogenate**.



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General workflow for the spectroscopic analysis of **ethyl chlorogenate**.



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Detailed workflow for structure elucidation using various NMR techniques.

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